Ethyl rutinoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl Rutinoside is a natural compound with biomedical applications for studying inflammation-induced disorders, like arthritis and osteoarthritis . It showcases profound anti-inflammatory potential, effectively studying symptoms and remarkably enhancing joint health .

Synthesis Analysis

Rutin transformation during extraction processes has been studied . At least 23 compounds (rutin transformation and degradation products and their methyl derivatives) were formed from rutin during its simulated and real extraction from elderberry flower by methanol and methanol/water mixtures . Another study reported the synthesis of rutin derivatives hybridized with hydrazines to form hydrazides and natural acids to form ester linkage .Molecular Structure Analysis

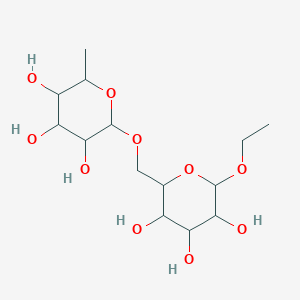

Ethyl Rutinoside has a molecular formula of C14H26O10 and a molecular weight of 354.35 . Structurally, it is a glycoside between flavonol quercetin and disaccharide rutinose .Chemical Reactions Analysis

During the extraction of rutin, at least 23 compounds (rutin transformation and degradation products and their methyl derivatives) were formed . The amount of each formed compound depends not only on the extraction time, alcohol concentration, and extractant pH but also on the components of the plant matrix from which rutin was extracted .Physical And Chemical Properties Analysis

Ethyl Rutinoside is a powder in appearance . It is known that acylated rutin derivatives have modified physical and chemical properties, increasing their affinity to cell membranes and facilitating their penetration .Applications De Recherche Scientifique

Anti-Atherosclerotic Activity

Kaempferol-3-O-rutinoside has been found to have anti-atherosclerotic activity. Atherosclerosis is a disease in which plaque builds up inside your arteries, and this compound could potentially help in preventing or treating this condition .

Anti-Diabetic Activity

This compound also exhibits anti-diabetic activity. Diabetes is a chronic disease that affects how your body turns food into energy, and Kaempferol-3-O-rutinoside could potentially be beneficial in managing this condition .

Cerebral Protective Effect

Kaempferol-3-O-rutinoside has been found to alleviate brain injury and neurological deficits, significantly improving survival rate . This suggests that it could potentially be used in treatments for various neurological conditions.

Hepatoprotective Effect

This compound has been found to have a hepatoprotective effect, which means it could potentially help protect the liver from damage .

Anti-Cancer Effect

Kaempferol-3-O-rutinoside has been found to have an anti-cancer effect . This suggests that it could potentially be used in cancer treatments.

Anti-Inflammatory Agents

Kaempferol-3-O-rutinoside has been found to have anti-inflammatory effects . Inflammation plays a key role in many diseases, and this compound could potentially be used to treat a variety of inflammatory conditions.

Safety And Hazards

Ethyl Rutinoside should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-[(6-ethoxy-3,4,5-trihydroxyoxan-2-yl)methoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWGIVYORFJYGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl rutinoside | |

Q & A

Q1: What is the significance of ethyl rutinoside formation in Tartary buckwheat?

A1: The study focuses on understanding how enzymes naturally present in Tartary buckwheat can modify flavonoid glycosides, leading to the formation of various compounds, including ethyl rutinoside []. While the study itself doesn't delve into the specific properties or applications of ethyl rutinoside, it highlights its presence as a product of these enzymatic reactions. This is significant because it sheds light on the complexity of biochemical processes within the plant and potentially identifies new molecules of interest for further research.

Q2: Does the study provide information about the potential applications of ethyl rutinoside?

A2: No, the study primarily focuses on characterizing the enzymatic transformations occurring within Tartary buckwheat []. It does not delve into potential applications of ethyl rutinoside or its biological activities. Further research would be needed to explore those aspects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)

![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)